4-Chloro-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one
Overview
Description
4-Chloro-10,11-dihydro-5H-dibenzoa,dannulen-5-one is a heterocyclic compound with the molecular formula C15H11ClO and a molecular weight of 242.70 g/mol . This compound is part of the dibenzoa,d
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-10,11-dihydro-5H-dibenzoa,dannulen-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ortho-aryl alkynyl benzyl alcohols with arenes via a Tf2O-mediated formal [5 + 2] annulation reaction . This method yields structurally diverse 5H-dibenzo[a,d]cycloheptenes in moderate to good yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial applications, provided that the reaction conditions are carefully controlled to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-10,11-dihydro-5H-dibenzoa,dannulen-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones, while reduction can produce alcohols .
Scientific Research Applications
4-Chloro-10,11-dihydro-5H-dibenzoa,dannulen-5-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-10,11-dihydro-5H-dibenzoa,dannulen-5-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-one: Similar in structure but lacks the chlorine atom.
Dibenzosuberone: Another related compound with similar structural features.
4-Bromo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one: A brominated analog of the compound.
Uniqueness
4-Chloro-10,11-dihydro-5H-dibenzoa,dannulen-5-one is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interactions compared to its non-halogenated counterparts .
Properties
IUPAC Name |
4-chlorotricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO/c16-13-7-3-5-11-9-8-10-4-1-2-6-12(10)15(17)14(11)13/h1-7H,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIILWEIZCWHCEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C3=C1C=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70722924 | |
Record name | 4-Chloro-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70722924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885269-87-4 | |
Record name | 4-Chloro-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70722924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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